1,5-Dimethyl-3,3-diphenyl-2-pyrrolidone
Description
1,5-Dimethyl-3,3-diphenyl-2-pyrrolidone (CAS: 30223-75-7) is a cyclic amide derivative with the molecular formula C₁₉H₁₉NO and a molecular weight of 277.37 g/mol. It is structurally characterized by a pyrrolidone ring (a five-membered lactam) substituted with two methyl groups at positions 1 and 5 and two phenyl groups at position 2. This compound is primarily recognized as a minor metabolite of methadone, formed via the decomposition of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) free base . Unlike active methadone metabolites such as methadol, this compound is pharmacologically inactive and represents a terminal product of methadone’s metabolic pathway .
Properties
IUPAC Name |
1,5-dimethyl-3,3-diphenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-13-18(17(20)19(14)2,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFJHLZSOZVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1C)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952603 | |
| Record name | 1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30223-75-7 | |
| Record name | 2-Pyrrolidinone, 1,5-dimethyl-3,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030223757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethyl-3,3-diphenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-3,3-diphenyl-2-pyrrolidone can be synthesized through several methods. Another method involves the reaction of 2-pyrrolidinone with methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3,3-diphenyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-Dimethyl-3,3-diphenyl-2-pyrrolidone has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the preparation of phenytoin-like anticonvulsant drugs.
Industry: The compound is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3,3-diphenyl-2-pyrrolidone involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various organic reactions, influencing the reaction kinetics and product formation. Its unique structure allows it to participate in stereoselective reactions, such as conjugate additions and allylic substitutions .
Comparison with Similar Compounds
Key Observations :
- The pyrrolidone ring (lactam) in this compound distinguishes it from EDDP and EMDP, which contain unsaturated pyrrolidine/pyrroline rings.
- EDDP and EMDP are major metabolites produced via N-demethylation and cyclization of methadone, whereas this compound arises from EDDP decomposition under basic conditions .
2.2 Metabolic Pathways and Stability
- EDDP Stability : EDDP is prone to decomposition into this compound, particularly in alkaline environments or during prolonged storage . This instability has implications for forensic toxicology, as storage conditions (e.g., dried blood spots) may lead to underreporting of EDDP levels .
- Minor Pathways: The pyrrolidone is also generated via oxidative N-demethylation of 4-methylamino-2,2-diphenylvaleric acid, a minor methadone metabolite, followed by ring closure .
2.3 Environmental and Analytical Detection
- EDDP is frequently detected in wastewater and environmental samples due to its stability and high excretion rates . In contrast, this compound is rarely reported in environmental matrices, likely due to its lower abundance and rapid degradation .
- Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) is preferred for distinguishing these compounds. EDDP and EMDP are often monitored via selected ion monitoring, while the pyrrolidone requires specific derivatization due to its polar lactam structure .
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